molecular formula C9H11BrO2 B8010196 1-(3-Bromo-2-methoxyphenyl)ethanol

1-(3-Bromo-2-methoxyphenyl)ethanol

Cat. No. B8010196
M. Wt: 231.09 g/mol
InChI Key: VCOGPOSOMAJBNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromo-2-methoxyphenyl)ethanol is a useful research compound. Its molecular formula is C9H11BrO2 and its molecular weight is 231.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Exclusive Formation of Benzofurans in Solvolytic Reactions : A study found that solvolytic reactions of certain vinyl halides, structurally related to 1-(3-Bromo-2-methoxyphenyl)ethanol, resulted in the exclusive formation of benzofurans. This is relevant for understanding the reactivity of similar compounds in organic synthesis (Sonoda, Kobayashi, & Taniguchi, 1976).

  • Kinetics and Mechanisms in Thionocarbonate Reactions : Research on the reactions of compounds similar to this compound with alicyclic amines provided insights into the kinetic and mechanistic aspects of such reactions, which are crucial for the development of new pharmaceuticals or chemical synthesis processes (Castro, Leandro, Quesieh, & Santos, 2001).

  • Biocatalytic Production for Drug Intermediates : Another study optimized the biocatalytic production of enantiopure (S)-1-(4-methoxyphenyl) ethanol, a molecule structurally similar to this compound, which is significant for the production of various drug intermediates (Kavi, Özdemir, Dertli, & Şahin, 2021).

  • Metabolism Studies in Rats : The metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats was studied, providing insights into the metabolic pathways and potential toxicological profiles of structurally related compounds (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

  • Chemoselective Synthesis of Isomerical Compounds : A study on the chemoselective synthesis of certain sulfones related to this compound revealed insights into the synthesis of isomerical pairs of compounds, which is essential for the development of new materials or pharmaceuticals (Kumar, Rao, Maheswara, Subha, Cui, Jin, & Lee, 2008).

  • Enantioselective Reduction Using Plant Enzymatic Systems : The enantioselective reductions of carbonyl groups in compounds similar to this compound using plant roots demonstrated the potential of using natural systems for chemical synthesis (Mączka & Mironowicz, 2004).

properties

IUPAC Name

1-(3-bromo-2-methoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOGPOSOMAJBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)Br)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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